

Table 1: Brequinar IC₅₀ Values in Various Cell Models

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Compound Focus: Brequinar

CAS No.: 96187-53-0

Cat. No.: S548857

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Cell Line / System	Assay Type	IC ₅₀ / EC ₅₀ Value	Incubation Time	Context / Notes	Reference
HCT 116 (Colon Cancer)	MTT (Anti-proliferative)	0.480 ± 0.14 µM	72 hours	DHODH over-expressing cells	[1]
HCT 116 (Colon Cancer)	Colony Formation	0.218 ± 0.24 µM	7 days	---	[1]
MIAPaCa2 (Pancreatic Cancer)	MTT (Anti-proliferative)	1.69 µM	72 hours	---	[2]
HT-29 (Colon Cancer)	MTT & Colony Formation	>25 µM	72 hours & 7 days	Less sensitive line	[1]
Jurkat (T-Cell Leukemia)	Anti-proliferative	0.2 µM	72 hours	---	[2]
HL60 (Leukemia)	MTT (Anti-proliferative)	0.544 µM	72 hours	---	[2]
A549 (lung, antiviral)	Antiviral	0.078 µM	Varies	Yellow fever, Dengue, West	[2]

Cell Line / System	Assay Type	IC ₅₀ / EC ₅₀ Value	Incubation Time	Context / Notes	Reference
				Nile viruses	
RD cells (Rhabdomyosarcoma, antiviral)	Antiviral (EV71)	0.0824 μM (82.40 nM)	Varies	Enterovirus 71; effect reversed by uridine	[3]
Recombinant DHODH (in vitro)	Enzyme Inhibition	0.01 μM (10 nM)	N/A	Direct enzyme assay	[2]

Detailed Experimental Protocols

To help you implement these assays, here are the methodologies commonly used in the cited research.

Cell Viability and Anti-Proliferative Assay (MTT)

This method is used to determine the half-maximal inhibitory concentration (IC₅₀) for cell proliferation [1] [4].

- **Cell Seeding:** Plate cells in 96-well culture plates at a density of 2-5 x 10³ cells per well in complete medium and culture overnight [2].
- **Compound Treatment:** The next day, replace the medium with fresh medium containing serially diluted **Brequinar**. A typical concentration range is from 0.001 μM to 100 μM. Include a negative control (e.g., DMSO vehicle) [3] [4].
- **Incubation:** Incubate the plates for a defined period, typically **72 hours**, at 37°C in a humidified atmosphere with 5% CO₂ [1] [2].
- **Viability Measurement:** Add 10 μL of CCK-8 solution per well and incubate for 1-4 hours at 37°C in the dark. Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader [3].
- **Data Analysis:** Calculate cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.

Colony Formation Assay (CFA)

This assay tests the long-term cytostatic effect of **Brequinar**, where a short-term drug treatment suppresses the ability of a single cell to proliferate into a colony over a week [1].

- **Treatment:** Treat cells with **Brequinar** for **24 hours**.
- **Re-plating:** After treatment, trypsinize the cells and re-seed them at a low density in drug-free complete medium.
- **Colony Development:** Allow the cells to grow and form colonies for **7 days**, with regular medium changes.
- **Staining and Quantification:** Once colonies are visible, fix the cells with methanol or paraformaldehyde and stain with a crystal violet solution. Count the number of colonies (typically >50 cells) manually or using imaging software. The reduction in colony formation is calculated relative to the vehicle-treated control [1] [2].

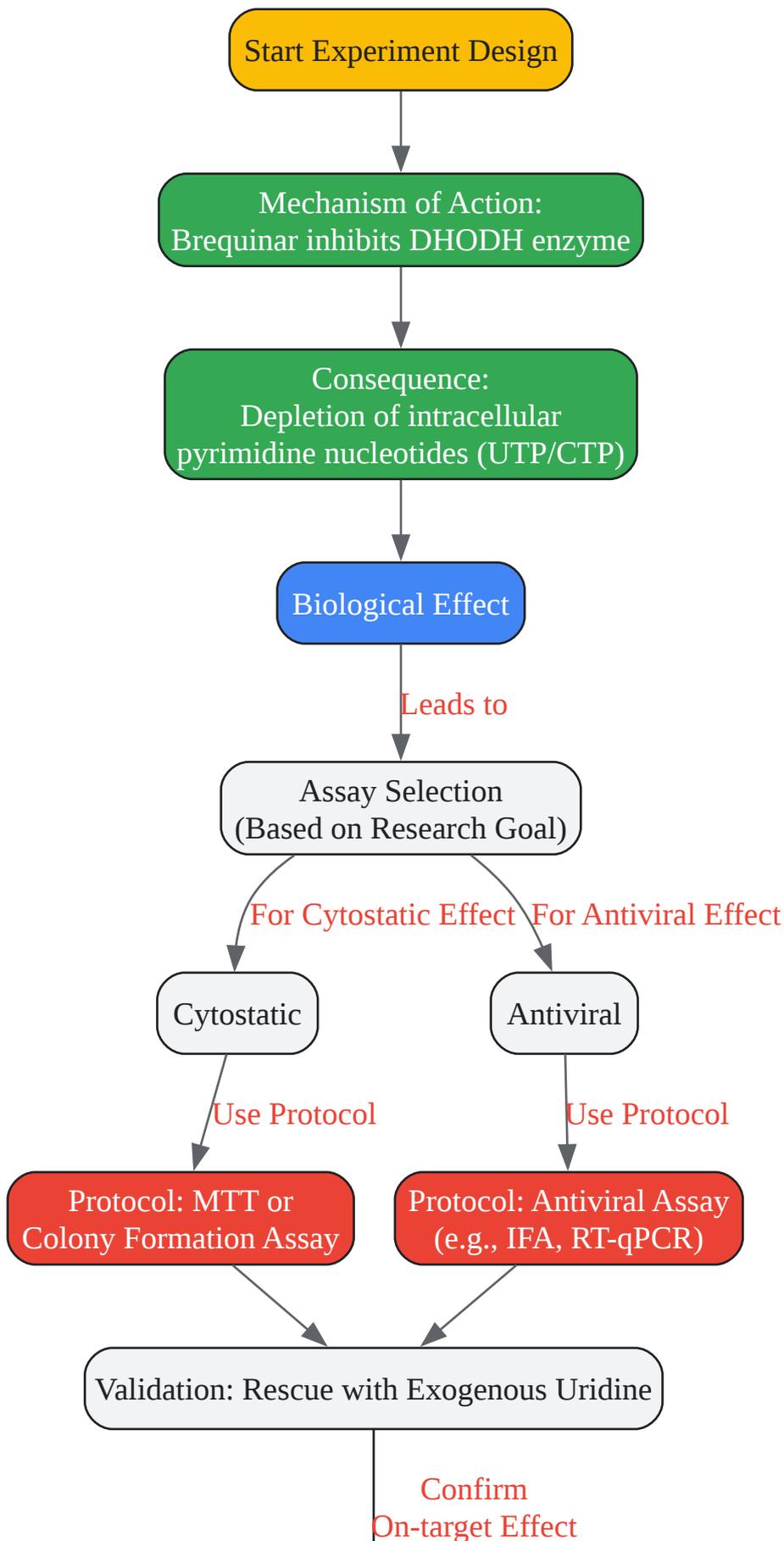
Antiviral Assay

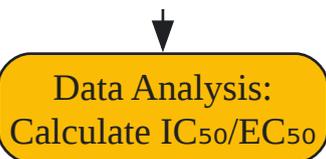
This protocol evaluates the half-maximal effective concentration (EC_{50}) of **Brequinar** for inhibiting viral replication, as demonstrated for enteroviruses [3].

- **Infection and Treatment:** Infect cell monolayers (e.g., RD cells) with a virus at a specific multiplicity of infection (MOI, e.g., 0.5) for 1 hour. Then, replace the inoculum with medium containing serially diluted **Brequinar**.
- **Incubation:** Incubate the cells for a specified time (e.g., 24 hours) to allow for viral replication under drug pressure.
- **Viral Replication Measurement:** Quantify antiviral activity using methods such as:
 - **Immunofluorescence (IFA):** Fix cells and stain for viral proteins (e.g., EV71 VP1) with specific primary and fluorescently-labeled secondary antibodies. Quantify fluorescence or infected foci [3].
 - **Western Blot:** Detect viral protein levels in cell lysates [3].
 - **RT-qPCR:** Extract total RNA and use reverse transcription-quantitative PCR with virus-specific primers to measure viral RNA copy numbers [3].
- **Mechanism Validation (Rescue Experiment):** To confirm that the antiviral effect is due to DHODH inhibition, include a condition where the medium is supplemented with exogenous **uridine (e.g., 50 μ M)**. The reversal of **Brequinar**'s antiviral effect by uridine confirms on-target activity [3].

Mechanism of Action and Experimental Workflow

Brequinar's primary mechanism is the inhibition of DHODH, a key enzyme in the *de novo* pyrimidine biosynthesis pathway. The following diagram illustrates this mechanism and a logical flow for designing your experiments.





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Key Practical Considerations

- **Cytostatic vs. Cytotoxic Effects:** **Brequinar** is often **cytostatic**. Short-term treatment (e.g., 24 hours) may only pause growth, while continuous inhibition (e.g., 72 hours) is often required for maximal effect and to observe cytotoxic outcomes in combination therapies [1] [5].
- **The Critical Role of Uridine:** The activity of **Brequinar** is highly dependent on pyrimidine availability. Always include a **uridine rescue control** (typically 50 μ M) to confirm that observed effects are specifically due to DHODH inhibition [1] [3].
- **Schedule Dependency:** Effective growth inhibition requires sustained exposure. Pilot experiments should test various treatment durations [5].
- **Cell Line Variability:** Sensitivity varies greatly; fast-doubling cells are often more sensitive. Always run a dose-response curve for new cell lines [5].
- **Drug Preparation:** **Brequinar** is often prepared in DMSO at high stock concentrations (e.g., 10-100 mM) and stored at -20°C . Maintain a final DMSO concentration of $\leq 0.1\%$ in cell culture to avoid solvent toxicity [2] [4].

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